1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide Proposed cholinesterase inhibitor.
Brand Name: Vulcanchem
CAS No.: 402-40-4
VCID: VC20857220
InChI: InChI=1S/C27H38N2O.2BrH/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2
SMILES: C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[Br-].[Br-]
Molecular Formula: C27H38Br2N2O
Molecular Weight: 566.4 g/mol

1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide

CAS No.: 402-40-4

Cat. No.: VC20857220

Molecular Formula: C27H38Br2N2O

Molecular Weight: 566.4 g/mol

* For research use only. Not for human or veterinary use.

1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide - 402-40-4

Specification

Description Proposed cholinesterase inhibitor.
CAS No. 402-40-4
Molecular Formula C27H38Br2N2O
Molecular Weight 566.4 g/mol
IUPAC Name [4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium;dibromide
Standard InChI InChI=1S/C27H38N2O.2BrH/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2
Standard InChI Key WKDURMTZOWGWTD-UHFFFAOYSA-L
SMILES C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[Br-].[Br-]
Canonical SMILES C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[Br-].[Br-]

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